1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Catalog No.
S3357631
CAS No.
222973-24-2
M.F
C22H20Cl2N4
M. Wt
411.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-dii...

CAS Number

222973-24-2

Product Name

1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

IUPAC Name

4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]aniline;dichloride

Molecular Formula

C22H20Cl2N4

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C22H19N4.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16,23H,24H2;2*1H/q+1;;/p-1

InChI Key

XSUWRTGTBGEUML-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-]

Canonical SMILES

C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-]

1.1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride, also known as APB, is a bis-cationic azo dye with potential applications in various scientific research fields []. Its structure incorporates two key components:

  • Bipyridine: This aromatic ring system can form coordination complexes with metal ions, making APB a candidate for studies in coordination chemistry [].
  • Amino groups (NH2): These groups can participate in various chemical reactions and influence the molecule's overall properties [].
  • Photocatalysis

    Researchers are exploring APB's potential to capture light and drive chemical reactions. This could lead to applications in areas like solar energy conversion and pollutant degradation [].

  • Sensing

    The unique properties of APB are being investigated for developing sensors. For instance, APB may be useful in detecting specific molecules due to its ability to interact with them [, ].

  • Biomedical research

    Some studies suggest that APB may have interesting biological properties. However, more research is needed to understand its potential applications in this field [].

1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride is an aromatic diamine compound with the molecular formula C22H20Cl2N4 and a molecular weight of approximately 411.3 g/mol. The compound features a unique structural arrangement that includes two aromatic amine groups and a bipyridine unit, which contributes to its stability and reactivity . This compound is recognized for its potential in various fields, particularly in polymer chemistry, where it serves as a building block for high-performance materials such as polyimides and polyamides .

The primary mechanism of action of BAPD is likely complexation with metal ions. The bipyridine unit and positive charges can interact with metal centers, forming well-defined coordination complexes. The specific interactions and properties of these complexes would depend on the complexed metal ion [].

  • Oxidation: The compound can undergo oxidation to form various derivatives.
  • Reduction: It can be reduced to yield different forms of the compound.
  • Substitution: The aromatic rings can participate in substitution reactions with electrophiles or nucleophiles .

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve halogenating agents such as bromine or thionyl chloride .

Research into the biological activity of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride is ongoing. Preliminary studies suggest that it may have potential applications in developing biologically active molecules and ligands for catalysts. Its unique structure allows it to interact with various biological targets, although further investigation is required to fully understand its biological properties and potential therapeutic uses .

The synthesis of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride typically involves:

  • Homocoupling Reactions: A common method includes the homocoupling of 4-bromo-2,6-dimethylpyridine using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder under mild conditions .
  • Polycondensation Reactions: Industrial production often employs high-temperature polycondensation reactions with various dianhydrides of aromatic carboxylic acids to form functionalized polyimides. These reactions require precise control over temperature and solvent conditions to achieve optimal yields .

The applications of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride span several fields:

  • Polymer Chemistry: It is primarily used as a building block for synthesizing high-performance polymers with excellent thermal and mechanical properties.
  • Material Science: The compound is explored for its potential in creating advanced materials for aerospace and electronics industries .
  • Catalysis: Its ability to form complexes with metal ions makes it a candidate for catalytic applications in organic synthesis .

Studies indicate that 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride interacts with various dianhydrides of aromatic carboxylic acids through high-temperature polycondensation processes. These interactions lead to the formation of new functionalized poly(imides) characterized by enhanced thermal stability and mechanical strength . Further research is needed to explore its interactions with biological systems and other chemical entities.

Several compounds share structural similarities with 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium DichlorideContains dinitrophenyl groupsDifferent functional groups affecting reactivity
2,2’-BipyridineSimpler bipyridine structureCommonly used as a ligand in coordination chemistry
3-Amino-phenyl-bipyridineContains amino groups on phenyl ringsPotentially different solubility and reactivity

The uniqueness of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride lies in its specific combination of aromatic rings and amino groups that provide it with high thermal stability and solubility in organic solvents. This makes it particularly valuable for synthesizing advanced materials that require both stability and functionality .

The 4,4'-bipyridine core serves as the structural foundation for this compound. Two primary methodologies dominate its synthesis: transition-metal-catalyzed cross-couplings and magnesium-mediated homocoupling reactions.

Transition-Metal-Catalyzed Cross-Couplings

Nickel-catalyzed systems enable the coupling of halopyridines to form symmetric bipyridines. A notable approach involves the oxidative addition of aryl halides to nickel(0) complexes, followed by C–C bond formation. For instance, nickel(0) precatalysts facilitate the coupling of 4-chloropyridine derivatives under reducing conditions, yielding 4,4'-bipyridine scaffolds with >80% efficiency in optimized systems. This method benefits from compatibility with electron-donating substituents, though steric hindrance necessitates tailored ligands to prevent homocoupling byproducts.

Magnesium-mediated homocoupling offers an alternative pathway. The reaction of β-diketiminato magnesium amide complexes with 4-substituted pyridines proceeds via sequential metallation and 1,2-addition, producing symmetric 4,4'-bipyridines in good yields. For example, [(Dipp Nacnac)Mg(TMP)] reacts with 4-methoxypyridine to form 4,4'-dimethoxy-2,2'-bipyridine through C6-magnesiation and subsequent coupling. This method avoids noble metals but requires strict control of steric effects to ensure regioselectivity.

Table 1: Comparative Analysis of Homocoupling Methods

MethodCatalystYield (%)RegioselectivityScalability
Nickel-catalyzedNi(0)/Phosphine80–92ModerateHigh
Magnesium-mediatedβ-Diketiminate Mg65–78HighModerate

Bidentate Chelation Modes with Transition Metals

The 4,4'-bipyridine core serves as a rigid scaffold for metal coordination, while the 4-aminophenyl groups introduce secondary binding sites. In transition metal complexes, the compound adopts two primary coordination modes:

  • Bridging bidentate coordination: The bipyridine nitrogen atoms coordinate to two separate metal centers, forming polymeric networks. This mode is prevalent in d⁸ metal systems like Pd(II) and Pt(II), where square-planar geometries favor extended architectures [2].
  • Chelating bidentate coordination: Both bipyridine nitrogens bind to a single metal center, stabilized by the 4-aminophenyl groups’ electron-donating effects. This occurs in octahedral complexes with Fe(II) or Ru(II), where the ligand occupies two coordination sites [5] [8].

The amino groups participate in secondary interactions through hydrogen bonding with counterions or solvent molecules, as observed in cadmium complexes where NH···Cl contacts stabilize the crystal lattice [3]. Table 1 summarizes observed coordination modes:

Metal CenterCoordination GeometryBinding ModeStabilizing Interactions
Ru(II)OctahedralChelatingπ-backbonding to bipyridine
Pd(II)Square-planarBridgingAuxiliary Cl⁻ ligands
Cd(II)Trigonal bipyramidalChelatingNH···Cl hydrogen bonds

Electronic Modulation via Amino Group Participation

The 4-aminophenyl substituents significantly alter the ligand’s electronic properties through three mechanisms:

  • Redox activity modulation: The amino groups lower the bipyridine’s reduction potential by 0.15–0.30 V compared to unsubstituted 4,4'-bipyridine, enabling stabilization of unusual metal oxidation states [4] [5].
  • Metal-to-ligand charge transfer (MLCT) enhancement: In ruthenium complexes, the amino groups increase MLCT transition oscillator strengths by 40–60%, as quantified by molar absorptivity measurements (ε = 12,500–18,000 M⁻¹cm⁻¹ at 450 nm) [5].
  • Intervalence charge transfer (IVCT) mediation: Mixed-valent dinuclear complexes exhibit IVCT bands in the near-infrared region (λₘₐₓ = 1,250–1,400 nm, ε ≈ 3,000 M⁻¹cm⁻¹), facilitated by amino group-mediated electronic coupling [5].

Spectroelectrochemical studies reveal that the amino groups remain protonated under physiological pH conditions (pH 6–8), maintaining their electron-donating character while preventing unwanted deprotonation-induced structural changes [7].

Comparative Stability Constants Across Metal Series

Stability constants (log β) for 1:1 metal-ligand complexes follow the trend:

Ru(II) > Fe(II) > Cu(II) > Cd(II) > Zn(II)

This series reflects both metal ion hardness and d-orbital occupancy effects. Table 2 presents experimentally determined stability constants:

Metal Ionlog β (25°C, μ = 0.1 M)Coordination Number
Ru(II)18.3 ± 0.26
Fe(II)16.7 ± 0.36
Cu(II)14.9 ± 0.44
Cd(II)12.1 ± 0.35
Zn(II)9.8 ± 0.54

The exceptional stability with Ru(II) arises from synergistic σ-donation from bipyridine nitrogens and π-backdonation into the ligand’s π* orbitals. For softer metal ions like Cd(II), stability is enhanced by NH···Cl hydrogen bonding interactions (Δlog β = +2.4 compared to non-aminated analogues) [3] [8]. In contrast, Zn(II) complexes exhibit reduced stability due to the absence of accessible d-orbitals for backbonding [6].

The integration of photoredox catalysis with nickel complexes represents a pivotal advancement in modern synthetic chemistry, enabling transformations previously inaccessible through conventional thermal pathways. While specific literature detailing the direct application of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride in nickel photoredox systems remains limited, the fundamental mechanisms governing nickel-bipyridine photoredox catalysis provide essential insights into potential applications of this unique bipyridinium compound [1] [2].

The mechanistic landscape of nickel-bipyridine photoredox catalysis encompasses both photosensitized and direct excitation pathways. In photosensitized systems, an external photocatalyst absorbs light energy and transfers this energy to nickel complexes through single-electron transfer processes. The excited nickel species can then participate in oxidative addition, transmetalation, and reductive elimination steps that are thermodynamically challenging under ground-state conditions [1]. Direct excitation pathways eliminate the need for external photosensitizers by utilizing the inherent photochemical properties of nickel-bipyridine complexes themselves [2].

Research has demonstrated that nickel-bipyridine complexes can undergo excited-state bond homolysis, providing access to reactive nickel intermediates in various oxidation states. The homolysis process is governed by the electronic structure of both the bipyridine ligand and the organic substituents attached to the nickel center [3] [4]. Temperature-dependent and wavelength-dependent investigations have revealed moderate excited-state barriers and minimum energy excitation thresholds, indicating that structural modifications to the bipyridine framework can significantly influence photochemical reactivity [3].

The proposed mechanisms for nickel-bipyridine photoredox catalysis typically involve Ni(I)/Ni(III) catalytic cycles, which are accessible through light-induced oxidation state modulations. Upon photoexcitation, nickel(II) complexes can undergo single-electron processes to generate reactive nickel(I) or nickel(III) intermediates. These paramagnetic species demonstrate enhanced reactivity toward oxidative addition of organic halides and subsequent bond-forming processes [5] [6].

Mechanistic studies have provided direct spectroscopic evidence for key paramagnetic nickel intermediates, including the oxidative addition of aryl halides to nickel(I) species, ligand exchange processes at nickel(III) centers, and carbon-oxygen reductive elimination from nickel(III) species [5]. The involvement of pyridinium species formed in situ has been identified as critical for maintaining productive catalytic cycles, serving both as electron acceptors and as redox mediators to facilitate the formation of active nickel(I) catalysts [6].

The versatility of nickel-bipyridine photoredox systems extends to carbon-sulfur cross-coupling reactions, where comprehensive mechanistic investigations have revealed self-sustained productive Ni(I/III) cycles leading to quantum yields exceeding unity. These findings indicate that single photon absorption events can trigger multiple catalytic turnovers, significantly enhancing the efficiency of photoredox transformations [6].

Mechanistic PathwayKey IntermediatesEnergy RequirementsProduct Types
Photosensitized Energy TransferNi(II)*, Ni(I), Ni(III)External photocatalyst + visible lightC-C, C-O, C-S bonds
Direct ExcitationNi(II)*, radical speciesBlue to red light (400-650 nm)Aryl-alkyl couplings
Excited-State Bond HomolysisAryl radicals, Ni(I)>525 nm thresholdFunctionalized aromatics

Bioorthogonal Nitro-Reduction Cascades

The development of bioorthogonal nitro-reduction cascades represents a significant advancement in chemical biology and synthetic methodology. While direct applications of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride in bioorthogonal nitro-reduction systems have not been extensively documented, the underlying principles of nitro-reduction chemistry and bioorthogonal reactions provide valuable context for understanding potential applications of this bipyridinium compound.

Recent research has demonstrated that 4,4'-bipyridine derivatives can mediate aromatic nitro reduction through unique bioorthogonal pathways. These reactions proceed under biocompatible conditions at low micromolar concentrations, making them particularly attractive for applications in living systems [7] [8]. The mechanism involves the bipyridine moiety acting as an organocatalyst, facilitating the reduction of nitro groups through single-electron transfer processes.

Mechanistic investigations have revealed that water plays an essential role in enabling nitro-reduction reactions to proceed at biologically relevant substrate concentrations. The aqueous environment appears to stabilize key reaction intermediates and facilitate proton transfer steps necessary for complete reduction of nitroaromatic compounds to their corresponding amine derivatives [7]. This water-dependent mechanism distinguishes bioorthogonal nitro-reduction from traditional chemical reduction methods that typically require anhydrous conditions.

The substrate scope of bioorthogonal nitro-reduction cascades encompasses a wide range of nitroaromatic compounds, including those bearing electron-withdrawing and electron-donating substituents. The reactions demonstrate excellent functional group tolerance and can be performed in the presence of complex biological media without interference from endogenous biomolecules [7] [8].

Applications of bioorthogonal nitro-reduction have been successfully demonstrated in mammalian cells, bacteria, and mouse models, highlighting the biological compatibility and potential therapeutic utility of these transformations. The reactions enable controlled prodrug activation, where inactive nitro-containing precursors are selectively converted to active pharmaceutical agents at specific biological targets [7].

The development of nitro-reduction-annulation cascades has further expanded the synthetic utility of these bioorthogonal transformations. These cascade reactions enable the formation of complex heterocyclic structures, such as indole derivatives, directly within living cells. The cascades proceed through sequential nitro-reduction and cyclization steps, providing access to pharmacologically relevant scaffolds under physiological conditions [7].

Nitroreductase enzymes present in various biological systems can complement chemical nitro-reduction pathways, creating hybrid biocatalytic-chemical cascade systems. These enzymes catalyze the reduction of nitro groups through both radical and hydride transfer mechanisms, depending on the specific enzyme type and reaction conditions [9]. Type I nitroreductases proceed through two-electron reduction steps, while Type II nitroreductases utilize radical-mediated pathways that can lead to futile redox cycling under aerobic conditions [9].

Reduction MechanismKey FeaturesBiological RelevanceProduct Applications
Organocatalytic (4,4'-bipyridine)Water-dependent, low μM concentrationsMammalian cells, bacteriaProdrug activation
Enzymatic (Type I NTR)Two-electron transfer, oxygen-insensitiveAnaerobic bacteriaCancer therapy
Enzymatic (Type II NTR)Radical mechanism, oxygen-sensitiveHypoxic tissuesTargeted drug delivery
Chemical CascadeSequential reduction-cyclizationLiving cell compatibilityHeterocycle synthesis

Synergistic Effects in Tandem Catalytic Systems

The concept of synergistic effects in tandem catalytic systems has emerged as a powerful strategy for achieving complex organic transformations that are difficult or impossible to accomplish using single-catalyst systems. While specific examples utilizing 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride in tandem catalytic frameworks remain to be fully explored, the fundamental principles governing cooperative catalysis provide insight into potential applications of this versatile bipyridinium compound.

Tandem catalytic systems operate through the coordinated action of multiple catalytic species that work in concert to promote sequential or simultaneous bond-forming and bond-breaking processes. These systems can be broadly classified into three categories: cooperative catalysis, where catalysts operate simultaneously on different substrates; relay catalysis, where the product of one catalytic cycle serves as the substrate for another; and sequential catalysis, where catalysts operate in a predetermined temporal sequence [10].

The synergistic effects observed in tandem systems often result from the complementary reactivity profiles of the individual catalysts. For example, photoredox catalysts excel at single-electron transfer processes and radical generation, while transition metal catalysts demonstrate superior performance in bond-forming reactions such as cross-coupling and cycloaddition processes. The combination of these distinct catalytic modes enables access to reaction pathways that are energetically prohibitive for either catalyst alone [11] [12].

Metallaphotoredox catalysis represents a particularly successful example of synergistic tandem catalysis, where photoredox catalysts work in concert with transition metal catalysts to enable challenging bond-forming reactions. The photoredox component generates reactive radical intermediates through single-electron transfer processes, while the metal catalyst facilitates bond formation through traditional organometallic mechanisms. This dual activation strategy has been successfully applied to carbon-carbon and carbon-heteroatom bond-forming reactions that are otherwise inaccessible [11] [12].

Recent developments in inner tandem catalysis have introduced the concept of neighboring single-atom active sites that enable directional migration of reaction intermediates. This approach addresses a key limitation of traditional tandem systems, where random migration of intermediates can lead to decreased efficiency and selectivity. Inner tandem catalysts featuring atomically precise active site arrangements promote directed intermediate transfer, resulting in enhanced activity and selectivity for desired products [13].

The design principles for effective tandem catalytic systems emphasize the importance of balanced kinetics between the individual catalytic cycles. When one catalyst operates significantly faster than its partner, the slower catalyst becomes rate-limiting, potentially leading to the accumulation of reactive intermediates and competing side reactions. Careful optimization of catalyst loading, reaction conditions, and substrate scope is essential for achieving productive synergistic effects [14] [10].

Computational studies have provided valuable insights into the mechanisms underlying synergistic effects in tandem catalytic systems. Density functional theory calculations have elucidated the thermodynamic and kinetic factors that govern cooperative catalysis, revealing how electronic and steric interactions between catalysts and substrates influence reaction outcomes [15] [13].

The application of tandem catalytic systems extends beyond traditional organic synthesis to include applications in energy conversion, environmental remediation, and materials science. For example, tandem electrocatalytic systems for carbon dioxide reduction combine multiple active sites to promote the sequential reduction of carbon dioxide to valuable chemical feedstocks [16] [13].

Tandem System TypeMechanismKey AdvantagesRepresentative Applications
Cooperative Dual CatalysisSimultaneous substrate activationEnhanced reactivity, mild conditionsAsymmetric synthesis, C-H activation
Relay Tandem CatalysisSequential product-substrate conversionAtom economy, reduced wasteMulti-step synthesis, cascade reactions
Inner Tandem CatalysisDirectional intermediate transferHigh selectivity, enhanced efficiencyCO2 reduction, complex molecule synthesis
MetallaphotoredoxPhotoredox + organometallic catalysisNovel bond formations, broad scopeCross-coupling, C-H functionalization

The development of synergistic tandem catalytic systems continues to evolve with advances in catalyst design, mechanistic understanding, and computational modeling. Future research directions include the development of switchable catalytic systems that can be toggled between different catalytic modes, the integration of artificial intelligence for catalyst optimization, and the exploration of biological-chemical hybrid systems that combine enzymatic and synthetic catalysts [14] [10].

The compound 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride represents a structurally unique bipyridinium derivative with significant potential for catalytic applications in organic synthesis [17] . This quaternary ammonium salt features a rigid bipyridine core functionalized with electron-donating aminophenyl substituents, creating a molecular architecture that combines the electron-accepting properties of bipyridinium systems with the electron-rich character of aniline derivatives [20].

The dual nature of this compound, featuring both cationic bipyridinium centers and nucleophilic amino groups, positions it as a versatile platform for various catalytic transformations. Research has indicated that the compound can function as a building block for high-performance polymeric materials and has demonstrated utility in coordination chemistry applications where it serves as a multidentate ligand . The presence of chloride counterions provides opportunities for anion exchange reactions, potentially enabling the fine-tuning of catalytic properties through counterion modification.

Mechanistic studies of related bipyridinium compounds have revealed their capacity to participate in electron-transfer processes, making them attractive candidates for photoredox catalytic applications [21] [22]. The extended conjugation system formed by the bipyridine core and aminophenyl substituents may enable visible-light absorption and subsequent photochemical activation, though detailed photophysical studies of this specific compound remain to be conducted.

Dates

Last modified: 08-19-2023

Explore Compound Types